molecular formula C21H24N2O3 B6049033 3-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide

3-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide

Cat. No. B6049033
M. Wt: 352.4 g/mol
InChI Key: CFINMAUFIXOZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide, also known as MPDPB, is a chemical compound that has gained attention in scientific research due to its unique properties. MPDPB is a benzamide derivative that has been synthesized and studied for its potential use in treating various medical conditions.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide involves its interaction with dopamine and serotonin receptors in the brain. 3-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide acts as a dopamine receptor agonist, specifically targeting the D1 and D2 receptor subtypes. It also interacts with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. These interactions may contribute to the compound's therapeutic effects.
Biochemical and Physiological Effects:
3-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide has been found to have various biochemical and physiological effects. In animal studies, it has been shown to increase dopamine levels in the brain and improve motor function. It has also been found to increase serotonin levels and have antidepressant and anxiolytic effects. Additionally, 3-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide in lab experiments is its specificity for dopamine and serotonin receptors, which allows for targeted manipulation of these systems. Additionally, 3-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide has been found to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation of using 3-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide in lab experiments is its limited availability and high cost.

Future Directions

There are several potential future directions for research on 3-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide. One area of interest is its potential use in treating addiction, as it has been found to reduce drug-seeking behavior in animal models. Additionally, 3-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide may have potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Huntington's disease. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 3-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide.

Synthesis Methods

The synthesis of 3-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide involves the reaction of 3-methoxybenzoic acid with 1-(3-phenylpropyl)pyrrolidine-3,4-dione, followed by the addition of oxalyl chloride and N,N-dimethylformamide (DMF) to yield the intermediate 3-methoxy-N-(3-phenylpropyl)benzamide. This intermediate is then reacted with 2,4,5-trimethoxybenzoyl chloride to obtain the final product, 3-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide.

Scientific Research Applications

3-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide has been studied for its potential use in treating various medical conditions, including Parkinson's disease, depression, and anxiety. It has been shown to act as a dopamine receptor agonist, which may help to alleviate symptoms of Parkinson's disease. Additionally, 3-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide has been found to have antidepressant and anxiolytic effects, possibly through its interaction with the serotonin system.

properties

IUPAC Name

3-methoxy-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-26-19-11-5-10-17(13-19)21(25)22-18-14-20(24)23(15-18)12-6-9-16-7-3-2-4-8-16/h2-5,7-8,10-11,13,18H,6,9,12,14-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFINMAUFIXOZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CC(=O)N(C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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